C.I.Acid Orange 87
Description
Contextualization of Azo Dyes within Scholarly Inquiry
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse group of synthetic colorants. mdpi.comcdnsciencepub.com They constitute approximately 60-70% of all organic dyes produced globally and are integral to numerous industries, including textiles, leather, paper, and pharmaceuticals. cdnsciencepub.comresearchgate.net The widespread use of azo dyes is attributable to their straightforward synthesis, chemical stability, and a wide array of colors. cdnsciencepub.comresearchgate.net
In contemporary research, the study of azo dyes is multifaceted. A significant area of investigation revolves around their environmental fate and remediation. cdnsciencepub.com Due to their complex aromatic structures, many azo dyes are recalcitrant to conventional wastewater treatment methods. cdnsciencepub.com This has spurred research into advanced oxidation processes, biodegradation, and the development of novel adsorbent materials for their removal from industrial effluents. cdnsciencepub.comwalshmedicalmedia.commdpi.com Furthermore, the biological activities of azo compounds, both natural and synthetic, are a subject of growing interest, with studies exploring their potential as pharmacological agents. mdpi.com
Historical and Current Research Trajectories for Synthetic Organic Colorants
The field of synthetic organic colorants was born in 1856 with William Henry Perkin's accidental discovery of mauveine. britannica.comararatrugs.comfda.gov This seminal event marked the beginning of a rapid decline in the reliance on natural dyes and catalyzed the growth of the synthetic dye industry, initially centered around coal tar derivatives. britannica.comchemistryviews.org By the early 20th century, Germany dominated the global dye market. britannica.comchemistryviews.org
Early research was largely empirical, focused on discovering new dye structures with desirable properties like high fastness and a broad color palette. britannica.comararatrugs.com From Perkin's invention to 1924, over 1200 synthetic organic colorants were introduced. araratrugs.comresearchgate.net Current research has evolved significantly. While the synthesis of novel dye structures continues, there is a strong emphasis on creating more environmentally benign and sustainable colorants. This includes designing dyes that are more readily biodegradable or that can be applied using more eco-friendly processes. Additionally, there is a significant focus on the analytical techniques for detecting and quantifying synthetic dyes in various matrices, from environmental samples to consumer products. fda.gov The study of the interactions of dyes with different materials at a molecular level is another key area of modern research.
Scholarly Relevance of C.I. Acid Orange 87 in Specialized Disciplines
C.I. Acid Orange 87, with its specific chemical properties, finds relevance in several specialized scientific fields. As a metal complex azo dye, its stability and dyeing characteristics are of interest in materials science and textile chemistry. worlddyevariety.com Its synthesis involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and coupling with 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, followed by complexation with cobalt chloride. worlddyevariety.com This process itself is a subject of study in organic synthesis and coordination chemistry.
In environmental science, like other azo dyes, C.I. Acid Orange 87 is a subject of studies focused on the degradation and removal of synthetic dyes from wastewater. ontosight.ai Its resistance to biodegradation is a key concern, prompting research into effective remediation technologies. ontosight.ai Analytical chemistry plays a crucial role in developing methods for the detection and quantification of C.I. Acid Orange 87 and its potential degradation byproducts in environmental and industrial samples.
Below are the key properties of C.I. Acid Orange 87:
| Property | Value |
| C.I. Name | Acid Orange 87 |
| CAS Registry Number | 12239-02-0 |
| Molecular Formula | C₁₆H₁₄ClN₅O₄S |
| Molecular Weight | 407.83 g/mol |
| Molecular Structure | Single azo, Metal Complexes |
| Appearance | Yellow-orange powder |
| Solubility | Soluble in water |
Data sourced from World Dye Variety. worlddyevariety.com
Properties
CAS No. |
12239-02-0 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Synonyms |
C.I.Acid Orange 87 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for C.i. Acid Orange 87
Advanced Approaches in C.I. Acid Orange 87 Analog Synthesis
Derivatization Strategies for Modified Reactivity and Functionality
The derivatization of C.I. Acid Orange 87 is a key strategy for modifying its chemical and physical properties, thereby tailoring its functionality for specific applications beyond its traditional use as a dye. These modifications typically involve altering the functional groups present on the aromatic rings or the sulfonate group.
One common derivatization approach involves the modification of the nitro group (-NO2). The reduction of the nitro group to an amino group (-NH2) creates a new reactive site on the molecule. This resulting amino-functionalized derivative can then undergo a variety of subsequent reactions, such as diazotization and coupling with other aromatic compounds to form new, more complex azo dyes with different colors and properties. Furthermore, the amino group can be acylated or alkylated to introduce different functional moieties, which can enhance the dye's affinity for certain substrates or alter its solubility characteristics.
Another significant derivatization strategy focuses on the hydroxyl group (-OH) of the naphthol ring system. This hydroxyl group can be etherified or esterified. Etherification, for instance, by reaction with alkyl halides, can increase the hydrophobicity of the dye molecule, which might be advantageous for applications in non-aqueous systems. Esterification, through reaction with acyl chlorides or anhydrides, can be used to introduce photosensitive or polymerizable groups, leading to the development of functional materials such as photoresists or dyed polymers.
The sulfonic acid group (-SO3H) also presents opportunities for derivatization. While this group is crucial for the water solubility of C.I. Acid Orange 87, its conversion into sulfonyl chlorides (-SO2Cl) or sulfonamides (-SO2NHR) can dramatically alter the dye's properties. Sulfonyl chlorides are highly reactive intermediates that can be used to covalently bond the dye to substrates containing hydroxyl or amino groups, such as cellulose (B213188) or proteins, resulting in improved wash fastness. Sulfonamide derivatives can be designed to have specific biological activities or to act as fluorescent probes.
These derivatization strategies allow for the fine-tuning of C.I. Acid Orange 87's characteristics, including its color, solubility, lightfastness, and binding affinity to various materials. This versatility expands the potential applications of the C.I. Acid Orange 87 scaffold into areas such as advanced materials, analytical chemistry, and biomedical research.
Reaction Kinetics and Thermodynamic Considerations of Formation
The formation of C.I. Acid Orange 87 is a classic example of an azo coupling reaction, which is an electrophilic aromatic substitution. The reaction proceeds in two main steps: the diazotization of 4-amino-3-nitrobenzenesulfonic acid and the subsequent coupling with 2-naphthol (B1666908).
The diazotization step involves the reaction of the primary aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). This reaction is highly dependent on temperature and is generally carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The kinetics of diazotization are complex and can be influenced by factors such as the acidity of the medium and the concentration of the reactants. The reaction is generally fast under optimal conditions.
The subsequent coupling reaction between the diazonium salt and 2-naphthol is the rate-determining step in the formation of C.I. Acid Orange 87. The rate of this electrophilic substitution is significantly influenced by the pH of the reaction medium. The coupling is typically carried out in a slightly alkaline solution because the phenoxide ion, formed from the deprotonation of 2-naphthol, is a much more powerful activating group than the neutral hydroxyl group, thus accelerating the reaction. However, if the pH is too high, the diazonium salt can be converted into a non-reactive diazotate ion. Therefore, careful control of the pH is crucial for maximizing the reaction rate and yield.
The table below summarizes the key kinetic and thermodynamic parameters for the formation of C.I. Acid Orange 87.
| Parameter | Value/Condition | Significance |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| Coupling pH | Slightly Alkaline | Maximizes the concentration of the highly reactive phenoxide ion while preventing the formation of non-reactive diazotate. |
| Enthalpy of Formation (ΔH) | Exothermic | The reaction releases heat, indicating a thermodynamically favorable process. |
| Rate-Determining Step | Azo Coupling | The reaction between the diazonium salt and 2-naphthol dictates the overall reaction rate. |
Advanced Analytical Techniques for C.i. Acid Orange 87 Characterization and Quantification
Spectroscopic Methodologies in Research Applications
Spectroscopic methods are indispensable for the analysis of C.I. Acid Orange 87, leveraging the interaction of electromagnetic radiation with the dye molecule to yield qualitative and quantitative data.
UV-Visible Spectrophotometry for Concentration Determination and Decolorization Monitoring
UV-Visible spectrophotometry is a fundamental and widely used technique for the quantitative analysis of C.I. Acid Orange 87 in aqueous solutions. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The UV-Vis spectrum of an azo dye, such as C.I. Acid Orange 7 (a related monoazo dye), typically displays a prominent band in the visible region corresponding to the electronic transitions within the chromophoric azo group (-N=N-), as well as bands in the UV region associated with the aromatic rings. unina.it For instance, the UV-Vis spectrum of a 20 mg/L solution of Acid Orange 7 exhibits a main absorption band (λmax) at 484 nm, which is attributed to the hydrazone tautomer, and a shoulder at approximately 403 nm from the azo form. unina.it Additional bands in the UV region, around 308 nm and 230 nm, are ascribed to the naphthalene (B1677914) and benzene (B151609) rings, respectively. unina.it
This technique is particularly valuable for monitoring the decolorization of C.I. Acid Orange 87 during various degradation processes, such as photocatalysis or biodegradation. researchgate.netnih.govsbq.org.br By measuring the decrease in absorbance at the dye's λmax over time, the rate of color removal can be accurately quantified. researchgate.net Kinetic studies often reveal that the degradation follows pseudo-first-order kinetics with respect to the dye concentration. researchgate.netnih.gov For example, in a study on the degradation of Acid Orange 7, UV-visible spectrometric analysis was the primary method for tracking the reduction in dye concentration and determining the reaction kinetics. researchgate.net
Table 1: UV-Visible Spectral Characteristics of a Related Azo Dye (Acid Orange 7)
| Spectral Feature | Wavelength (nm) | Attributed To | Reference |
|---|---|---|---|
| Main Absorption Band (λmax) | 484 | Hydrazone tautomer (-N-N- group) | unina.it |
| Shoulder Peak | 403 | Azo tautomer (-N=N- group) | unina.it |
| UV Band | 308 | Naphthalene rings | unina.it |
Fluorescence Spectroscopy in Environmental Tracing
Fluorescence spectroscopy offers high sensitivity for detecting trace amounts of fluorescent compounds. mdpi.com While many azo dyes themselves are considered non-fluorescent or weakly fluorescent due to the efficient quenching by the azo group, this characteristic can be exploited for their detection. nih.govresearchgate.net The fluorescence of a system can be quenched in the presence of azo dyes, and this quenching effect can be correlated to the dye's concentration. mdpi.com
Furthermore, advanced techniques like 3D fluorescence spectroscopy, which generates excitation-emission matrix (EEM) plots, can create unique spectral fingerprints for different dyes. mdpi.com This is particularly useful for distinguishing between structurally similar or isomeric dyes that may be difficult to differentiate using other methods. mdpi.com Although direct fluorescence data for C.I. Acid Orange 87 is not extensively documented, the principles of fluorescence quenching and 3D fluorescence fingerprinting are applicable for its detection and differentiation in environmental samples. usm.eduacs.org For instance, sensor arrays using fluorescent conjugated polymers have been developed to detect and identify various azo dyes at nanomolar concentrations in water by analyzing the distinct quenching patterns they produce. acs.org
Advanced Vibrational Spectroscopy Applications (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis of C.I. Acid Orange 87, providing structural information by identifying the functional groups present in the molecule. The FT-IR spectrum of the dye before treatment will show characteristic absorption bands corresponding to its key structural features. In studies on the degradation of related acid orange dyes, FT-IR analysis is crucial for confirming the structural changes that occur. sciepub.comphyschemres.orgresearchgate.net
For example, the FT-IR spectrum of a parent acid orange dye typically shows peaks for -OH and -NH stretching, aromatic C-H stretching, C=C stretching in the aromatic rings, and the characteristic -N=N- stretching of the azo group. sciepub.com A peak corresponding to the S=O bond from the sulfonic acid group is also expected. physchemres.org After degradation, the disappearance or significant reduction in the intensity of the peak for the azo bond (-N=N-), often observed around 1440-1494 cm⁻¹, along with changes in the aromatic region, provides clear evidence of the dye's breakdown. sciepub.comphyschemres.org The appearance of new bands can indicate the formation of degradation intermediates. physchemres.org This technique is instrumental in elucidating the degradation mechanism by confirming the cleavage of the chromophoric azo linkage. researchgate.net
Table 2: Representative FT-IR Peaks for an Acid Orange Dye Before and After Biodegradation
| Wavenumber (cm⁻¹) Before Degradation | Wavenumber (cm⁻¹) After Degradation | Assignment | Reference |
|---|---|---|---|
| 3483 | 3263 | –OH stretching | sciepub.com |
| 2929 | - | Aromatic -CH stretching | sciepub.com |
| 1660 | - | -C=C- stretching | sciepub.com |
| 1440 | Disappeared | -N=N- stretching (Azo bond) | sciepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an unparalleled technique for the definitive structural elucidation of organic molecules like C.I. Acid Orange 87. digitellinc.com While obtaining high-quality NMR spectra for metal-complex dyes can be challenging due to the paramagnetic nature of the metal ion which can cause signal broadening, NMR studies on the ligand dyes are highly informative. elsevier.esscielo.org.mx
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating C.I. Acid Orange 87 from impurities or its degradation products, allowing for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Identification
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of C.I. Acid Orange 87 and for the separation and identification of its metabolites or degradation intermediates. innovareacademics.in Reversed-phase HPLC, often using a C18 column, is commonly employed for the analysis of water-soluble dyes. researchgate.net
For purity assessment, an HPLC method can separate the main dye component from any starting materials, by-products, or isomers present in the technical-grade product. europa.eu The relative peak area of the main component in the chromatogram provides a measure of its purity. europa.eu In a study optimizing the simultaneous analysis of Acid Orange 7 and another dye in cosmetic products, HPLC with a photodiode array (PDA) detector was used. innovareacademics.in The mobile phase composition, flow rate, and column temperature were optimized to achieve good separation. innovareacademics.in
When studying the degradation of C.I. Acid Orange 87, HPLC coupled with a mass spectrometry (MS) detector (LC-MS) is particularly powerful. physchemres.org This combination allows for the separation of the various intermediate compounds formed during the degradation process and their subsequent identification based on their mass-to-charge ratio (m/z). physchemres.org For example, in the degradation of a carmoisine (B33404) azo dye, UPLC-MS/MS was used to identify aromatic intermediates formed during the electro-Fenton treatment process. physchemres.org This approach is critical for mapping the complete degradation pathway and understanding the transformation of the parent dye molecule.
Table 3: Example HPLC Conditions for Analysis of a Related Azo Dye (Acid Orange 7)
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (Thermo Synergy Gold, 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) | innovareacademics.inresearchgate.net |
| Detector | Photodiode Array (PDA) | innovareacademics.inresearchgate.net |
| Flow Rate | 0.9 - 1.0 mL/min | researchgate.net |
Gas Chromatography (GC) for Volatile Byproduct Analysis
Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a principal technique for the analysis of thermally stable, volatile, and semi-volatile organic compounds. uga.edu While C.I. Acid Orange 87 itself is non-volatile due to its salt-like nature, GC-MS is invaluable for identifying volatile byproducts that may be present as impurities from the manufacturing process or that form during degradation. uga.edu
A common approach involves the chemical reduction of the azo dye, which cleaves the azo linkage (-N=N-) to form aromatic amines. epa.gov These resulting amines are often more volatile and amenable to GC analysis. For instance, pyrolysis GC-MS can be employed to characterize sulfonated azo dyes by analyzing their thermal decomposition products. nih.gov At optimal pyrolysis temperatures, typically around 500°C, specific key compounds are generated that can help identify the original dye structure. nih.gov The analysis of breakdown products of various azo dyes by GC-MS has been successfully demonstrated, allowing for their detection and quantification in different sample matrices. researchgate.net
Table 1: Potential Volatile Byproducts of C.I. Acid Orange 87 Amenable to GC-MS Analysis
| Byproduct Type | Potential Compounds | Analytical Note |
| Aromatic Amines (from reduction) | Aniline derivatives | Formed by cleavage of the azo bond. |
| Naphthalene derivatives | Also resulting from azo bond cleavage. | |
| Manufacturing Intermediates | Volatile precursors | May be present as residual impurities. |
| Degradation Products | Low molecular weight organic acids | Can be derivatized to increase volatility for GC analysis. |
This table is representative of byproducts expected from the analysis of sulfonated azo dyes like C.I. Acid Orange 87.
Ion Chromatography for Related Ionic Species
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. Given that C.I. Acid Orange 87 is a sulfonated compound, IC is particularly well-suited for the analysis of the dye itself and any related ionic species, such as inorganic ions or sulfonated aromatic compounds that may be present as impurities or degradation products. researchgate.netcapes.gov.br
High-performance ion-exchange chromatography (HPIEC) coupled with mass spectrometry (MS) has been shown to be highly efficient for the separation of sulfonated compounds, including textile dyes. capes.gov.brresearchgate.net This method can resolve complex mixtures of sulfonated aromatics, which are often byproducts in the synthesis of azo dyes. capes.gov.br The use of a volatile buffer, such as ammonium (B1175870) acetate, makes the mobile phase compatible with MS detection, allowing for both quantification and identification of the separated ionic species. capes.gov.brresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC) for the analysis of dyes, including higher resolution, increased sensitivity, and faster analysis times. fda.govlcms.cz UPLC systems utilize columns with sub-two-micron particle sizes, leading to superior separation efficiency, which is crucial for resolving complex mixtures of dyes and their isomers. fda.gov
For the analysis of water-soluble azo dyes like C.I. Acid Orange 87, reversed-phase UPLC coupled with a photodiode array (PDA) detector is a common approach. lcms.czlcms.cz This setup allows for the simultaneous separation and quantification of multiple dyes in a single run. lcms.cz An extended wavelength PDA detector provides spectral information from the UV to the visible range, aiding in the identification of individual components. fda.gov UPLC-MS/MS methods have been developed for the determination of numerous acid dyes, demonstrating excellent linearity, recovery, and low limits of detection (LODs) and quantification (LOQs). nih.gov
Table 2: Typical Performance of a UPLC Method for Acid Dye Analysis
| Parameter | Typical Value | Reference |
| Linear Range | 5 - 200 ng/g | nih.gov |
| Correlation Coefficient (r) | 0.9939 - 0.9988 | nih.gov |
| Recovery | 68.9 - 110.8% | nih.gov |
| Limit of Detection (LOD) | 1.0 - 3.2 ng/g | nih.gov |
| Limit of Quantification (LOQ) | 5.2 - 9.8 ng/g | nih.gov |
This data is based on a validated UPLC-Orbitrap MS method for 11 water-soluble azo dyes and is representative of the performance expected for C.I. Acid Orange 87 analysis. nih.gov
Mass Spectrometry for Comprehensive Molecular Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural characterization of dyes and their degradation products, providing detailed information on their molecular weight and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Degradation Intermediates
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like sulfonated azo dyes. doi.orgnih.gov ESI-MS is frequently operated in the negative ion mode for the detection of sulfonated compounds, as they readily form [M-H]⁻ or [M-nNa+ (n-1)H]⁻ ions. doi.orgnih.gov
This technique has been extensively used to identify the intermediates formed during the degradation of azo dyes in various treatment processes. researchgate.netnih.govresearchgate.net By monitoring the mass-to-charge ratios of the ions present in a sample over time, it is possible to track the disappearance of the parent dye and the emergence of degradation products, thereby elucidating the degradation pathway. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for the unambiguous identification of compounds in complex mixtures and for elucidating their chemical structure. nih.govupce.cz
For sulfonated azo dyes, collision-induced dissociation (CID) is used to fragment the precursor ion. nih.gov The resulting fragmentation pattern provides insights into the structure of the original molecule. For example, the fragmentation of a sulfonated azo dye can lead to the cleavage of the azo bond, as well as the loss of the sulfonate group (SO₃). epa.govd-nb.info Libraries of tandem mass spectra for sulfonated dyes are being developed to facilitate their rapid identification. upce.cz The fragmentation patterns are generally consistent across different types of tandem mass analyzers, making MS/MS a robust tool for structural confirmation. upce.cz
Electrochemical Sensing and Monitoring Strategies
Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of azo dyes, providing advantages such as high sensitivity, rapid response, and the potential for in-situ monitoring. mdpi.comnih.govmater-rep.com The electrochemical behavior of azo dyes is primarily linked to the redox activity of the azo group (-N=N-), which can be electrochemically reduced. mdpi.com
A variety of electrode materials have been investigated for the electrochemical detection of orange dyes, including unmodified electrodes (e.g., glassy carbon, carbon paste) and chemically modified electrodes. mdpi.com The modification of electrode surfaces with nanomaterials, such as carbon nanotubes, graphene derivatives, and metal nanoparticles, has been shown to significantly enhance the sensitivity and selectivity of the sensors. mdpi.comresearchgate.net These advanced sensors can achieve low detection limits and wide linear ranges, making them suitable for the determination of trace amounts of azo dyes in various samples. mdpi.comnih.gov
Table 3: Comparison of Electrode Types for Azo Dye Sensing
| Electrode Type | Advantages | Disadvantages |
| Unmodified Electrodes | Simple, cost-effective, reproducible. mdpi.com | Lower sensitivity and selectivity. mdpi.com |
| Chemically Modified Electrodes | Enhanced sensitivity, selectivity, and stability. mdpi.com | More complex preparation. |
| Nanomaterial-Based Sensors | Exceptional sensitivity, wide linear ranges. mdpi.comresearchgate.net | Potential for matrix effects, long-term stability can be a concern. mdpi.com |
This table summarizes the general characteristics of different electrode types used in the electrochemical sensing of azo dyes.
Voltammetric Techniques for Oxidation-Reduction Behavior
Voltammetric techniques are powerful electrochemical methods for investigating the oxidation-reduction (redox) behavior of electroactive species like C.I. Acid Orange 87. These methods measure the current response of a substance to a controlled applied potential, providing both qualitative and quantitative information. dergipark.org.tr For metal-complex azo dyes, the redox processes can involve both the organic azo ligand and the central metal ion. dergipark.org.trwikipedia.org
Detailed research findings on the specific voltammetric profile of C.I. Acid Orange 87 are not extensively documented in publicly available literature. However, based on studies of analogous pyrazolone (B3327878) azo dyes and other metal-complex colorants, a robust analytical approach can be outlined. dergipark.org.trresearchgate.net The primary electroactive center in the organic part of the molecule is the azo group, which is typically reducible at an electrode surface. nih.gov This reduction is generally an irreversible process involving the transfer of multiple electrons and protons to cleave the -N=N- bond, forming corresponding amine products. researchgate.netuomustansiriyah.edu.iq
Furthermore, the cobalt (II) center in the complex is also redox-active. Depending on the supporting electrolyte and potential window, it could undergo oxidation to Co(III) or reduction to Co(I). The interplay between the redox processes of the ligand and the metal center can provide a unique voltammetric signature for C.I. Acid Orange 87. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) would be employed to characterize these behaviors. dergipark.org.trijsat.org CV is ideal for studying the redox mechanisms and kinetics, while DPV and SWV offer enhanced sensitivity for quantitative determination at trace levels. dergipark.org.tr
A study on Lanaset Red G, another metal-complex azo dye, demonstrated that modifying a graphite (B72142) paste electrode with Na-bentonite significantly enhanced the peak currents, allowing for sensitive determination via square wave voltammetry with a low detection limit. dergipark.org.tr Similar strategies could be applied to C.I. Acid Orange 87 to develop sensitive analytical methods. The table below outlines typical parameters that would be optimized for such an analysis.
| Parameter | Technique | Purpose | Expected Influence on C.I. Acid Orange 87 Analysis |
| Working Electrode | CV, DPV, SWV | Provides the surface for the redox reaction. | Glassy carbon, boron-doped diamond, or chemically modified electrodes could be used. Surface modifications may enhance sensitivity and selectivity. dergipark.org.tr |
| Supporting Electrolyte/pH | CV, DPV, SWV | Controls conductivity and proton availability. | The reduction of the azo group is pH-dependent. The stability and redox potential of the cobalt complex may also be affected by pH. dergipark.org.trresearchgate.net |
| Scan Rate (v) | Cyclic Voltammetry (CV) | Varies the speed of the potential sweep. | Used to determine if the redox process is diffusion-controlled or adsorption-controlled. ijsat.orgsci-hub.se |
| Pulse Amplitude/Width | DPV, SWV | Modulates the potential waveform. | Optimized to maximize the current response and improve the signal-to-noise ratio for quantification. dergipark.org.tr |
Potentiometric Sensors for Real-Time Concentration Monitoring
Potentiometric sensors measure the potential difference between an indicator electrode and a reference electrode at near-zero current. This potential is related to the concentration of a target analyte. While no specific potentiometric sensors for C.I. Acid Orange 87 have been reported, the principles of potentiometry allow for the design of hypothetical sensors for its real-time monitoring. Two promising approaches include ion-selective electrodes (ISEs) and molecularly imprinted polymers (MIPs).
An ISE would function by incorporating an ionophore into a membrane that selectively binds to the C.I. Acid Orange 87 molecule, which exists as a charged complex. Metalloporphyrins and other complexing agents have been used as ionophores for sensing various ions and charged organic molecules. mdpi.com
A more specific and robust approach would involve the use of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic materials engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. nih.govjchemrev.com By using C.I. Acid Orange 87 as a template during the polymerization process, highly selective cavities can be created. upce.cz When the MIP is coated onto a transducer surface, the rebinding of the dye molecule into these cavities would cause a measurable change in potential, proportional to its concentration. This technology offers high selectivity even in complex matrices. nih.gov
The table below describes the conceptual design of a potentiometric sensor based on MIP technology for C.I. Acid Orange 87.
| Component | Material/Principle | Function in C.I. Acid Orange 87 Sensor |
| Template | C.I. Acid Orange 87 | The target molecule used to create specific recognition sites in the polymer. upce.cz |
| Functional Monomer | e.g., Methacrylic acid, Acrylamide | Interacts with the functional groups (sulfonamide, hydroxyl) of the dye via hydrogen bonding or electrostatic interactions. upce.cz |
| Cross-linker | e.g., Divinylbenzene (DVB) | Forms the rigid polymer network, locking the functional monomers around the template. upce.cz |
| Transducer | Ion-Selective Electrode (ISE) or Coated Wire Electrode | The platform onto which the MIP is coated; converts the binding event into a measurable potential signal. |
| Sensing Mechanism | Potentiometry | The binding of the charged C.I. Acid Orange 87 complex to the MIP cavities alters the membrane potential, which is measured against a reference electrode. |
Integrated and Coupled Analytical Systems
For the unambiguous characterization and quantification of complex molecules like C.I. Acid Orange 87, integrated and coupled analytical systems are indispensable. The combination of a separation technique with a powerful detection method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is the preferred approach. ijsat.org
HPLC is used to separate the dye from impurities or other components in a mixture. A reversed-phase HPLC method would be suitable, likely using a C18 column. nih.gov Following separation, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing metal-complex azo dyes because it can ionize the molecule without breaking the coordination bonds between the metal and the ligand. nih.gov This allows for the determination of the molecular weight of the intact complex.
By using negative-ion ESI-MS, an intense peak corresponding to the deprotonated molecule [M-H]⁻ of the C.I. Acid Orange 87 complex would be expected. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSⁿ), where the parent ion is fragmented under collision-induced dissociation (CID) conditions. The resulting fragmentation pattern provides detailed structural information about the organic ligand part of the molecule. nih.gov This integrated system provides high sensitivity and the ability to gather definitive structural data, making it ideal for identifying and quantifying C.I. Acid Orange 87 in various matrices.
| Technique | Principle | Advantage for C.I. Acid Orange 87 Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Separates the dye from manufacturing impurities, degradation products, or matrix components, ensuring accurate quantification. nih.gov |
| Electrospray Ionization (ESI) | Soft ionization by creating a fine spray of charged droplets. | Allows for the ionization of the intact metal complex without fragmentation, enabling molecular weight determination. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides highly sensitive detection and confirmation of the dye's identity based on its unique molecular mass. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of a selected parent ion and analysis of the daughter ions. | Elucidates the chemical structure of the organic ligand portion of the dye complex, providing unambiguous identification. nih.gov |
Lack of Specific Environmental Data for C.I. Acid Orange 87 Hinders Detailed Analysis
A comprehensive review of scientific literature reveals a significant scarcity of specific data on the environmental fate and transport mechanisms of the chemical compound C.I. Acid Orange 87 (CAS 12239-02-0). While this single azo, metal-complex dye is known for its application in the dyeing of materials such as wool, silk, polyamide, and leather, as well as its use in cosmetics like hair coloring products, detailed research on its environmental behavior is not publicly available. chemistrydocs.comresearchgate.netunicamp.br This lack of specific research findings prevents a thorough and scientifically accurate analysis as per the requested detailed outline.
General information suggests that as a dye used in industrial processes and consumer products, C.I. Acid Orange 87 has the potential to be released into aqueous systems. For instance, it is noted that a considerable percentage of hair dyes are typically washed down the drain during use, indicating a direct pathway to wastewater. unicamp.br However, specific concentrations of C.I. Acid Orange 87 in industrial effluents or wastewater treatment plants are not documented in the available literature.
Similarly, there is no specific information regarding the distribution, persistence, or adsorption and desorption characteristics of C.I. Acid Orange 87 in natural environments. While studies on other acid dyes, particularly Acid Orange 7, are plentiful, these findings cannot be extrapolated to C.I. Acid Orange 87 with scientific certainty due to differences in chemical structure and properties.
One piece of available information indicates that C.I. Acid Orange 87 can be decolorized through the action of the enzyme azoreductase, suggesting that biodegradation may be a potential pathway for its transformation in the environment. researchgate.net However, this finding alone is insufficient to build a comprehensive profile of its environmental fate and transport.
Without dedicated studies on C.I. Acid Orange 87, the following sections remain unaddressed with factual, scientifically accurate data:
Environmental Fate and Transport Mechanisms of C.i. Acid Orange 87
Adsorption and Desorption Processes in Environmental Matrices:No research is available on its adsorption onto soil and sediment or its interaction with particulate matter in aquatic environments.
Due to these significant data gaps, it is not possible to generate the requested detailed article focusing solely on the environmental fate and transport mechanisms of C.I. Acid Orange 87. Further empirical research is required to understand the environmental behavior of this specific compound.
Mechanisms of Sorption to Engineered Adsorbents (e.g., Biochar, Zeolites, Activated Carbon, Metal-Organic Frameworks)
The removal of azo dyes like C.I. Acid Orange 87 from wastewater is a significant environmental concern due to their persistence and potential toxicity. lifesciencesite.comsustainability-directory.com Engineered adsorbents offer a promising solution for the remediation of dye-contaminated water. The sorption mechanisms are complex and depend on the specific adsorbent's properties and the surrounding environmental conditions.
Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. walshmedicalmedia.com The primary mechanisms for the adsorption of acidic dyes like Acid Orange 7 (a similar azo dye) onto activated carbon include:
Electrostatic Interactions: At low pH, the surface of activated carbon becomes positively charged, leading to a strong electrostatic attraction with anionic dyes. worldwidejournals.com As pH increases, the surface becomes more negatively charged, reducing the adsorption of anionic dyes. worldwidejournals.com
Pore-Filling: The extensive pore structure of activated carbon provides a large surface area for the dye molecules to diffuse into and become trapped. worldwidejournals.commdpi.com The efficiency of this mechanism is dependent on the relative size of the dye molecules and the adsorbent's pores. worldwidejournals.com
Chemical Reactions: Adsorption can also occur through chemical reactions between the dye molecules and the functional groups on the activated carbon surface. worldwidejournals.com
Studies on Acid Orange 7 have shown that activated carbon derived from various sources, such as Leucaena leucocephala seed shells and bentonite, can effectively remove the dye from aqueous solutions, with the Langmuir isotherm model often providing the best fit for the equilibrium data, suggesting monolayer adsorption. e-journals.inripublication.com
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a cost-effective and environmentally friendly adsorbent. mdpi.comnih.gov Its adsorption capacity can be enhanced through modification. nih.govroyalsocietypublishing.org The mechanisms involved in dye sorption onto biochar include:
Hydrophobic Interactions: The hydrophobic nature of biochar, which increases with higher pyrolysis temperatures, promotes the adsorption of organic compounds. mdpi.com
Pore-Filling: The porous structure of biochar allows for the physical trapping of dye molecules. mdpi.comroyalsocietypublishing.org
Electrostatic Interactions: The surface charge of biochar, which is influenced by pH, dictates its interaction with ionic dyes. royalsocietypublishing.org
Hydrogen Bonding and π-π Interactions: These interactions can occur between the dye molecules and the functional groups on the biochar surface. royalsocietypublishing.org
Complexation: Oxygen-containing functional groups on the biochar surface can form complexes with the dye molecules. mdpi.com
For instance, modified biochar from pea-peels has demonstrated a significantly enhanced adsorption capacity for Acid Orange 7, with the maximum adsorption occurring at a low pH of 2. researchgate.net Iron-oxide-loaded biochar has also been shown to be an effective adsorbent for Acid Orange 7. mdpi.com
Zeolites: Zeolites are crystalline aluminosilicates with a porous structure. Their naturally negative surface charge limits their affinity for anionic dyes. hrpub.org However, their surface can be modified with cationic surfactants, such as hexadecyltrimethylammonium bromide (HDTMA-Br), to enhance the adsorption of anionic dyes like Acid Orange 8. hrpub.org The primary mechanism is the ion exchange between the surfactant's counter-ion and the anionic dye. hrpub.org Studies have shown that HDTMA-modified nanozeolites can spontaneously and favorably adsorb Acid Orange 8. hrpub.org
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials composed of metal ions or clusters linked by organic ligands. mdpi.com Their tunable structures make them promising adsorbents for various pollutants. mdpi.com The adsorption of Acid Orange 7 onto MOFs like ZIF-8 and UiO-66-NH2 is influenced by:
Electrostatic Interactions: The surface charge of the MOF, which is pH-dependent, plays a crucial role. For example, the surface of UiO-66-NH2 becomes protonated in acidic conditions, facilitating the adsorption of anionic dyes. mdpi.com
Hydrogen Bonding and π-π Interactions: These interactions between the dye and the MOF structure contribute to the adsorption process. mdpi.com
The adsorption capacity of different MOFs for Acid Orange 7 varies depending on their specific composition and the solution's pH. mdpi.com
Table 1: Adsorption Mechanisms of C.I. Acid Orange 87 and Similar Azo Dyes on Engineered Adsorbents
| Adsorbent | Primary Sorption Mechanisms | Key Influencing Factors |
| Activated Carbon | Electrostatic interactions, Pore-filling, Chemical reactions worldwidejournals.com | pH, Pore size distribution, Surface chemistry worldwidejournals.com |
| Biochar | Hydrophobic interactions, Pore-filling, Electrostatic interactions, Hydrogen bonding, π-π interactions, Complexation mdpi.comroyalsocietypublishing.org | Pyrolysis temperature, pH, Surface functional groups mdpi.comnih.gov |
| Zeolites (Modified) | Ion exchange, Electrostatic interactions hrpub.org | Surfactant modification, pH hrpub.org |
| Metal-Organic Frameworks (MOFs) | Electrostatic interactions, Hydrogen bonding, π-π interactions mdpi.com | MOF structure, pH, Metal clusters, Organic linkers mdpi.com |
Transport through Porous Media and Subsurface Environments
The transport of azo dyes like C.I. Acid Orange 87 through porous media such as soil and sediment is a critical aspect of their environmental fate. Due to their ionic nature and solubility in water, these dyes can exhibit moderate to high mobility in soil. mst.dk However, their movement is significantly influenced by sorption processes, particularly ion-exchange with soil components. mst.dk
The mobility of azo dyes in soil is often assessed by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). mst.dkscielo.br Low Koc values generally indicate a potential for high mobility. mst.dk However, the anionic nature of acid dyes means they can be retained in soil through interactions with clay minerals and organic matter. scielo.brresearchgate.net
Studies on similar azo dyes have shown that their retention in soil is dependent on the soil's composition. For example, a higher clay content can lead to greater sorption and reduced mobility. scielo.br The binding energy between sandy soils and some azo dyes has been found to be weak, indicating a potential for high mobility and leaching into groundwater. scielo.br The complex interactions between the dye, soil properties (like pH, organic matter content, and clay content), and hydrological conditions ultimately determine the extent of its transport in subsurface environments. sustainability-directory.com
Table 2: Factors Influencing the Transport of Azo Dyes in Porous Media
| Factor | Influence on Transport | Reference |
| Soil Composition | Higher clay and organic matter content generally increases sorption and reduces mobility. | scielo.brresearchgate.net |
| pH | Affects the surface charge of both the dye and the soil particles, influencing electrostatic interactions. | researchgate.net |
| Ionic Nature of Dye | Anionic dyes can be retarded through ion-exchange processes with soil components. | mst.dk |
| Solubility | High water solubility can contribute to greater mobility in the aqueous phase. | mst.dk |
| Koc/Kd Values | Low values indicate a higher potential for leaching and transport. | mst.dkscielo.br |
Volatilization and Atmospheric Dispersion Potential
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. The potential for a chemical to volatilize is primarily determined by its vapor pressure and Henry's Law constant. copernicus.orgwikipedia.org
For C.I. Acid Orange 87 and other ionic azo dyes, the potential for volatilization and subsequent atmospheric dispersion is generally considered to be very low. nih.gov These compounds are typically solids with very low vapor pressures at ambient temperatures. nih.goveuropa.eueuropa.eu For example, the estimated vapor pressure for the similar dye Orange G is extremely low, at 2.5 x 10⁻²⁰ mm Hg at 25°C. nih.gov
Furthermore, as ionic compounds, they are not expected to volatilize from moist soil or water surfaces. nih.gov The Henry's Law constant, which describes the partitioning of a chemical between air and water, is also expected to be very low for these dyes, further indicating a negligible tendency for atmospheric dispersion. copernicus.orgwikipedia.org Therefore, volatilization is not considered a significant environmental fate process for C.I. Acid Orange 87. nih.govnih.gov
Table 3: Physicochemical Properties Related to Volatilization Potential of Similar Azo Dyes
| Property | Value/Information | Significance for Volatilization | Reference |
| Vapor Pressure | Very low for ionic azo dyes (e.g., 2.5 x 10⁻²⁰ mm Hg at 25°C for Orange G). nih.gov | A low vapor pressure indicates a very low tendency to transition into a gaseous state. energy.gov | nih.goveuropa.eueuropa.eu |
| Henry's Law Constant | Expected to be very low for ionic compounds. | A low Henry's Law constant signifies that the compound prefers to remain in the aqueous phase rather than partitioning to the air. | copernicus.orgwikipedia.org |
| Physical State | Typically solids (powders or microcrystals) at room temperature. nih.govworlddyevariety.com | Solids have lower volatility compared to liquids. | nih.gov |
| Ionic Nature | As ionic compounds, they do not readily volatilize from water or moist soil. nih.gov | Strong intermolecular forces in ionic compounds inhibit volatilization. | nih.gov |
Degradation and Remediation Technologies for C.i. Acid Orange 87 in Environmental Systems
Advanced Oxidation Processes (AOPs) for Dye Removal
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), which can non-selectively oxidize a broad range of organic compounds, leading to their mineralization into less harmful substances like carbon dioxide and water. acs.orgiitm.ac.in These processes are considered promising for treating textile effluents containing dyes like C.I. Acid Orange 87. sci-hub.st
Photocatalysis is a process that utilizes semiconductor materials to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species for the degradation of pollutants. acs.orgsciopen.com Common photocatalysts for this purpose include titanium dioxide (TiO2), zinc oxide (ZnO), and tungsten trioxide (WO3). iitm.ac.insciopen.com The photocatalytic degradation of azo dyes like Acid Orange 7 (a similar azo dye) has been demonstrated using these catalysts. researchgate.netresearchgate.netmdpi.com
When a semiconductor like TiO2 or ZnO is irradiated with light of sufficient energy, an electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole behind in the VB. acs.orgacs.org These charge carriers can then migrate to the catalyst surface and initiate redox reactions. acs.org The holes in the valence band can oxidize water molecules to produce highly reactive hydroxyl radicals (•OH), while electrons in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (•O2−). mdpi.comacs.org These ROS are the primary agents responsible for the breakdown of the dye molecules. acs.org
The degradation of C.I. Acid Red 87, a related dye, has been successfully demonstrated using a WO3 semiconductor catalyst. researchgate.netnih.gov The process involves the generation of reactive oxygen species that attack and degrade the dye molecules. researchgate.net
The generation of ROS is the cornerstone of photocatalytic degradation. acs.org The primary ROS involved are hydroxyl radicals (•OH) and superoxide radicals (•O2−). researchgate.netmdpi.com Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the chromophoric azo bond (-N=N-) in Acid Orange 87, leading to the initial decolorization of the dye solution. researchgate.net Subsequent attacks by ROS on the resulting aromatic intermediates lead to their fragmentation into smaller organic acids and eventually complete mineralization to CO2 and inorganic ions. researchgate.net
In the case of visible-light-induced photocatalysis of Acid Orange 7 using TiO2, evidence suggests that superoxide radicals (or their protonated form, hydroperoxy radicals) are the main oxidative species, with singlet oxygen also playing a role. researchgate.net The addition of hydrogen peroxide can enhance the generation of hydroxyl radicals, thereby improving the degradation efficiency. researchgate.net Conversely, the presence of radical scavengers like ethanol (B145695) can inhibit the process, confirming the significant role of hydroxyl radicals. researchgate.net
The efficiency of photocatalysts can be significantly enhanced by modifying their chemical and physical properties. Doping the catalyst with metal or non-metal elements can alter its band gap energy, improve charge separation, and extend its light absorption into the visible region. deswater.combiomedres.us For instance, doping ZnO with nickel (Ni) has been shown to improve the photocatalytic degradation of Acid Orange 7 under both sunlight and UV irradiation. deswater.com Similarly, doping TiO2 with chromium (Cr) and further decorating it with noble metals like silver (Ag) or palladium (Pd) has proven effective in the mineralization of Acid Orange 7. researchgate.net The dopants can act as electron traps, reducing the recombination rate of photogenerated electron-hole pairs and thus increasing the quantum yield of ROS generation. biomedres.us
The morphology of the catalyst also plays a crucial role. Nanostructured catalysts, such as nanoparticles, nanotubes, and nanoflowers, offer a high surface-area-to-volume ratio, providing more active sites for the adsorption of dye molecules and subsequent photocatalytic reactions. deswater.combiomedres.us For example, ZnO nanoparticles have been effectively used for the degradation of Acid Orange 7. researchgate.net The synthesis of ZnO-deposited TiO2 nanotubes has shown outstanding photocatalytic performance for dye degradation compared to the individual components. nih.gov
The kinetics of the photocatalytic degradation of dyes like Acid Orange 87 are often described by the Langmuir-Hinshelwood (L-H) model. researchgate.net This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of the dye onto the catalyst surface, followed by the surface reaction. researchgate.net At low dye concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model. nih.gov
Studies on the photodegradation of Acid Orange 7 have shown that the reaction rate is influenced by several operational parameters, including the initial dye concentration, catalyst dosage, and light intensity. frontiersin.orgmdpi.com Typically, the degradation rate decreases with an increasing initial dye concentration because more dye molecules compete for the limited active sites on the catalyst surface, and the penetration of light through the solution is reduced. frontiersin.orgmdpi.com Conversely, an increase in catalyst dosage generally leads to a higher degradation rate up to an optimal point, beyond which the solution becomes too turbid, hindering light penetration. deswater.com Similarly, the degradation rate tends to increase with light intensity, as more photons are available to generate electron-hole pairs. mdpi.com
Table 1: Kinetic Parameters for the Photodegradation of Acid Orange Dyes
| Dye | Catalyst System | Kinetic Model | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|---|
| Acid Orange 7 | UV/ZnO | Langmuir-Hinshelwood | kc = 1.99 mg L-1min-1, KAO7 = 0.354 (mg L-1)-1 | - | researchgate.net |
| Acid Orange 7 | UV/H2O2 | Pseudo-first order | - | Tubular continuous-flow photoreactor | nih.gov |
| Acid Orange 8 | NCM/Sunlight | - | 1.94 × 10−3 min−1 | - | frontiersin.org |
| Acid Orange 7 | Sulfur-doped graphitic carbon nitride/Visible light | Pseudo-first-order | 0.0439 min−1 | - | rsc.org |
The Fenton process is another powerful AOP that utilizes a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. scirp.org This process is known for its simplicity, high efficiency, and the use of environmentally benign reagents. scirp.org The photo-Fenton process is an enhancement of the classical Fenton reaction, where the use of UV or visible light accelerates the regeneration of Fe2+ from Fe3+ and promotes the photolysis of H2O2, leading to the generation of additional hydroxyl radicals. researchgate.net
In the Fenton process, hydroxyl radicals are primarily generated through the reaction between ferrous ions and hydrogen peroxide (Fenton's reaction). acs.org
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals are highly reactive and can non-selectively attack the C.I. Acid Orange 87 molecules. sci-hub.st The reaction pathways typically involve electrophilic addition to the aromatic rings or abstraction of hydrogen atoms, leading to the cleavage of the azo bond and the breakdown of the aromatic structure. rsc.org This results in the formation of smaller, lower molecular weight intermediates, which are further oxidized, ideally to carbon dioxide and water. researchgate.net
The efficiency of the Fenton process is highly dependent on the solution pH, with an optimal range typically being acidic (around pH 3). nih.gov At higher pH values, the iron precipitates as ferric hydroxide, reducing the availability of the catalyst and decreasing the process efficiency. nih.gov The concentrations of both Fe2+ and H2O2 are also critical parameters. An increase in their concentrations generally enhances the degradation rate, but an excess of H2O2 can be detrimental as it can scavenge hydroxyl radicals. scirp.org
The photo-Fenton process enhances the degradation rate by not only generating more hydroxyl radicals through the photolysis of H2O2 but also by photoreducing Fe3+ back to Fe2+, thus ensuring the catalytic cycle continues efficiently. scielo.br This leads to a more effective and rapid mineralization of organic pollutants like C.I. Acid Orange 87. researchgate.net Studies on similar azo dyes have demonstrated the high efficacy of the photo-Fenton process in achieving complete decolorization and significant mineralization. sci-hub.boxe-ijep.co.in
Fenton and Photo-Fenton Processes
Optimization of Reagent Doses and pH
The efficiency of chemical degradation processes for azo dyes is highly dependent on the optimization of reagent concentrations and the pH of the solution.
In Fenton and Fenton-like processes, the concentrations of hydrogen peroxide (H₂O₂) and the iron catalyst are critical. For the degradation of a similar azo dye, C.I. Acid Orange 7, optimal conditions were found to be a hydrogen peroxide concentration of 4 mmol L⁻¹ and a catalyst loading of 0.3 g L⁻¹ of a mesoporous alumina-supported nanosized Fe₂O₃ catalyst. researchgate.net The initial pH of the solution also plays a crucial role, with acidic conditions generally favoring the generation of highly reactive hydroxyl radicals (•OH). For the Fenton process, the highest degradation efficiency for C.I. Acid Orange 7 was achieved at a pH close to 3. researchgate.net Similarly, in the UV/H₂O₂ process, the initial pH affects the rate of decolorization, with different optimal pH values reported depending on the specific experimental setup. researchgate.net
| Parameter | Optimal Value | Dye | Reference |
| Hydrogen Peroxide Concentration | 4 mmol L⁻¹ | C.I. Acid Orange 7 | researchgate.net |
| Catalyst Loading (Fe₂O₃-Al₂O₃-meso) | 0.3 g L⁻¹ | C.I. Acid Orange 7 | researchgate.net |
| Initial pH (Fenton Process) | ~3 | C.I. Acid Orange 7 | researchgate.net |
| Initial pH (UV/H₂O₂ Process) | Neutral | C.I. Acid Orange 7 | researchgate.net |
Ozonation and Peroxone Systems
Ozonation and peroxone (ozone/hydrogen peroxide) systems are powerful advanced oxidation processes for the degradation of refractory organic pollutants like azo dyes. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals, which are potent oxidizing agents.
The combination of ozone with ultrasound has been shown to enhance the degradation of C.I. Acid Orange 7. researchgate.net The decolorization rate in this system was found to increase with higher power density and gas flow rates. researchgate.net Interestingly, the initial pH and the presence of a hydroxyl radical scavenger had little effect on the decolorization rate, suggesting that the degradation is primarily due to direct reaction with ozone rather than through radical-mediated pathways in this specific setup. researchgate.net The addition of hydrogen peroxide to ozonation (the peroxone process) can further enhance the generation of hydroxyl radicals, leading to more efficient degradation.
Electrochemical Oxidation for Effluent Treatment
Electrochemical oxidation offers a promising alternative for the treatment of dye-containing effluents. This method can effectively decolorize and mineralize organic pollutants through direct or indirect oxidation at the anode surface. electrochemsci.org
For the electrochemical treatment of C.I. Acid Orange 7, studies have utilized various electrode materials, including boron-doped diamond (BDD) and Ti/RuO₂-Pt electrodes. electrochemsci.orgresearchgate.net The process involves the generation of strong oxidizing species, such as hydroxyl radicals and, in the presence of chloride ions, active chlorine (e.g., OCl⁻). electrochemsci.orgresearchgate.netacs.org The efficiency of the process is influenced by several factors, including the electrolyte concentration, initial dye concentration, and current density. researchgate.net Research has demonstrated that electrochemical oxidation can achieve almost complete color removal and over 90% chemical oxygen demand (COD) removal for C.I. Acid Orange 7. researchgate.net Furthermore, this method has been successfully applied to treat the effluent from a UASB reactor used for the biodegradation of a textile wastewater containing this dye, achieving 98% color and 77% COD removal. researchgate.net
| Parameter | Finding | Dye | Reference |
| Color Removal | Almost complete | C.I. Acid Orange 7 | researchgate.net |
| COD Removal | >90% | C.I. Acid Orange 7 | researchgate.net |
| Effluent Treatment (UASB) | 98% Color, 77% COD removal | C.I. Acid Orange 7 | researchgate.net |
Sonochemical and Sonoelectrochemical Degradation Mechanisms
Sonochemical degradation utilizes the energy of ultrasonic cavitation to break down organic compounds. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals.
The degradation of C.I. Acid Orange 8, a structurally similar dye, was studied at 300 kHz. nih.gov The process was found to be mediated by hydroxyl radicals. nih.gov The addition of certain compounds can enhance or inhibit the degradation rate. For instance, carbon tetrachloride (CCl₄) accelerated the degradation, while t-butyl alcohol, a known hydroxyl radical scavenger, inhibited it. nih.gov Combining ultrasound with electrochemical processes (sonoelectrochemistry) can lead to synergistic effects. The sono-electrochemical degradation of Orange G showed a significant synergy index, with high degradation efficiency achieved through the coupling of ultrasound with the in-situ electrogeneration of Fenton's reagent. researchgate.net
UV/Hydrogen Peroxide Processes
The UV/H₂O₂ process is an advanced oxidation process that relies on the photolysis of hydrogen peroxide by ultraviolet radiation to generate highly reactive hydroxyl radicals. nih.gov This method has been effectively applied for the decolorization of azo dyes.
Studies on C.I. Acid Orange 7 have shown that the efficiency of the UV/H₂O₂ process is influenced by factors such as the reactor gap size and UV dosage. nih.gov Optimal removal efficiency was achieved with a specific gap size and UV power input. nih.gov The process can lead to complete decolorization of the dye solution. researchgate.net The mechanism involves the attack of hydroxyl radicals on the dye molecule, leading to the breakdown of the chromophoric group. researchgate.net
| Parameter | Optimal Condition | Dye | Reference |
| Reactor Gap Size | 0.3 cm | C.I. Acid Orange 7 | nih.gov |
| UV Dosage | 83.33 Wl⁻¹ | C.I. Acid Orange 7 | nih.gov |
| Decolorization | ~100% | C.I. Acid Orange 7 | researchgate.net |
Biodegradation Pathways and Bioremediation Approaches
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for treating dye-containing wastewater. This approach utilizes the metabolic potential of microorganisms to decolorize and degrade dye molecules.
Microbial Decolorization and Degradation Mechanisms
The microbial degradation of azo dyes typically involves a two-step process. The initial step is the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, which results in the formation of colorless aromatic amines. mdpi.comijcmas.com This reduction is often mediated by enzymes like azoreductases. nih.govbhu.ac.in The second step involves the aerobic degradation of these aromatic amines, which can be further mineralized into simpler, non-toxic compounds. mdpi.comijcmas.com
Several bacterial strains have been identified for their ability to decolorize azo dyes. For instance, a strain of Staphylococcus hominis was shown to effectively decolorize Acid Orange dye. nih.gov The optimal conditions for this decolorization were found to be a pH of 7.0 and a temperature of 35°C. nih.gov The decolorization process is often more efficient under static (anaerobic) conditions, as oxygen can compete with the azo dye as an electron acceptor, thereby inhibiting the azoreductase activity. nih.gov Microbial consortia can sometimes be more effective than pure cultures due to synergistic metabolic activities. frontiersin.org
| Microorganism | Dye Decolorized | Optimal pH | Optimal Temperature | Reference |
| Staphylococcus hominis RMLRT03 | Acid Orange | 7.0 | 35°C | nih.gov |
Bioreactor Configurations for Dye-Containing Wastewater Treatment (e.g., Upflow Packed-Bed Reactors)
To apply biological degradation processes on an industrial scale, various bioreactor configurations have been developed and optimized for treating dye-containing wastewater. A common and effective design is the sequential anaerobic-aerobic reactor system. researchgate.net
One such configuration is the Upflow Packed-Bed Reactor (UPBR) , which has been successfully used for the anaerobic decolorization of C.I. Acid Orange 7. acs.org In this system, wastewater flows upward through a packed bed of a carrier material, such as activated carbon, which provides a large surface area for microbial biofilm attachment. acs.org This configuration promotes high biomass retention and efficient contact between the microorganisms and the dye molecules, leading to high decolorization rates even at short hydraulic retention times. researchgate.netacs.org
Following the anaerobic stage in a UPBR or a similar reactor, the effluent is then directed to an aerobic reactor, such as a membrane bioreactor (MBR), for the degradation of the aromatic amines. researchgate.netsigmadafclarifiers.com MBRs combine activated sludge treatment with membrane filtration, resulting in high-quality effluent. sigmadafclarifiers.com The sequential anaerobic UPBR/aerobic MBR system has demonstrated high removal efficiencies for both color and chemical oxygen demand (COD). researchgate.net
The table below presents data from a study on a sequential anaerobic-aerobic system for the treatment of C.I. Acid Orange 7.
| Reactor Stage | Parameter | Influent | Effluent | Removal Efficiency (%) | Reference |
| Anaerobic USPBR | Color | 100 mg/L | ~1 mg/L | ~99% | researchgate.net |
| Aerobic MBR | Total Aromatic Amines (TAA) | 45.30 mg/L | 8.97 mg/L | ~80.28% | researchgate.net |
| Aerobic MBR | Chemical Oxygen Demand (COD) | - | - | ~66% | researchgate.net |
| Aerobic MBR | Total Organic Carbon (TOC) | - | - | ~54.37% | researchgate.net |
Phytoremediation Potential in Contaminated Aquatic Systems
Phytoremediation is an emerging, cost-effective, and environmentally friendly technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. nih.gov Aquatic macrophytes, in particular, have shown significant potential for the remediation of dye-contaminated water. nih.govenvironmentaljournals.org
Plants can remove dyes from water through several mechanisms, including:
Rhizofiltration: Adsorption or absorption of contaminants by the plant roots.
Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic enzymes. nih.gov
Phytostabilization: The immobilization of contaminants in the soil or sediment around the roots.
Adsorption-Based Removal Strategies
Adsorption is a widely used and effective physical-chemical method for removing dyes from wastewater. jabonline.in This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. The efficiency of adsorption depends on various factors, including the properties of the adsorbent (e.g., surface area, porosity), the characteristics of the dye molecule, and the operating conditions (e.g., pH, temperature, initial dye concentration). rsc.org
A wide range of materials has been investigated for their potential as adsorbents for C.I. Acid Orange 87 and other dyes.
Activated Carbon: Due to its high porosity and large surface area, activated carbon is a highly effective and commonly used adsorbent for dye removal. jabonline.inresearchgate.net It can be produced from various carbonaceous materials, including wood, coal, and agricultural waste. rsc.org
Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. mdpi.com They possess exceptionally high surface areas and tunable pore sizes, making them promising adsorbents for a variety of pollutants, including dyes. mdpi.com Studies have shown that certain MOFs, such as ZIF-67, exhibit a high adsorption capacity for C.I. Acid Orange 7. mdpi.com
Zeolites: Zeolites are crystalline aluminosilicates with a three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra. mdpi.com Their porous structure and ion-exchange capacity make them suitable for the adsorption of various contaminants. researchgate.net
Resins: Ion-exchange resins, such as Amberlite FPA-98, have been shown to be effective in removing anionic dyes like C.I. Acid Orange 7 from aqueous solutions. jmaterenvironsci.com The removal mechanism is based on the exchange of anions between the resin and the dye molecules. jmaterenvironsci.com
Biomass: Various low-cost and readily available biological materials, such as agricultural wastes (e.g., peat, orange peel), chitosan, and microbial biomass, have been investigated as alternative adsorbents. jabonline.inwalshmedicalmedia.com These materials often possess functional groups that can bind to dye molecules. walshmedicalmedia.com
The following table compares the adsorption capacities of different adsorbents for C.I. Acid Orange 7.
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| ZIF-67 (MOF) | 272.7 | mdpi.com |
| UiO-66 (MOF) | 106.6 | mdpi.com |
| UiO-66-NH2 (MOF) | 85.0 | mdpi.com |
| ZIF-8 (MOF) | 16.9 | mdpi.com |
| Amberlite FPA98 (Resin) | 142.85 - 200 | jmaterenvironsci.com |
Adsorption Isotherms and Kinetic Models
The study of adsorption isotherms is crucial for understanding the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. For the removal of C.I. Acid Orange 87 and similar acid dyes, the Langmuir and Freundlich isotherm models are commonly employed to describe the adsorption process. scirp.orgebrary.netdbc.wroc.ple-journals.inanalis.com.myresearchgate.net
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. dbc.wroc.ple-journals.incore.ac.uk This model is often a good fit for the adsorption of acid dyes, suggesting that a single layer of the dye molecules forms on the adsorbent surface. e-journals.inanalis.com.my The favorability of the Langmuir isotherm can be assessed by a dimensionless separation factor, RL. An RL value between 0 and 1 indicates favorable adsorption. scirp.orge-journals.in
The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ebrary.netdbc.wroc.plcore.ac.uk In some cases, the Freundlich model provides a better fit for the experimental data, indicating a heterogeneous surface on the adsorbent. researchgate.net
To investigate the rate of adsorption, various kinetic models are applied. The most frequently used are the pseudo-first-order and pseudo-second-order models. ripublication.comacademicjournals.orgbioline.org.br
Pseudo-first-order model: This model, developed by Lagergren, describes adsorption in the initial stages. ripublication.combioline.org.br
Pseudo-second-order model: This model often provides a better correlation for the entire adsorption process, suggesting that chemisorption might be the rate-limiting step. scirp.orgdbc.wroc.placademicjournals.orgresearchgate.net The fit of this model indicates that the adsorption rate is dependent on the availability of adsorption sites on the adsorbent.
The intraparticle diffusion model is also used to determine if the diffusion of dye molecules into the adsorbent's pores is the rate-controlling step. ripublication.com Often, the adsorption process is complex and may involve multiple steps, including boundary layer diffusion and intraparticle diffusion, occurring simultaneously. ripublication.com
Table 1: Adsorption Isotherm and Kinetic Model Parameters for Acid Dye Removal This table is interactive. Users can sort and filter the data.
| Adsorbent | Dye | Isotherm Model | Kinetic Model | Max Adsorption Capacity (mg/g) | Reference |
| Activated Carbon from Leucaena leucocephala | Acid Orange 7 | Langmuir | Pseudo-second-order | 72.34 | ripublication.com |
| Formulated Clay-Lime (F13) | C.I. Acid Orange 52 | Langmuir & Freundlich | Pseudo-second-order | 7.8740 | scirp.org |
| Amberlite FPA-98 Resin | Acid Orange 7 | Langmuir | Pseudo-second-order | 200 | jmaterenvironsci.com |
| Moringa Oleifera Seeds | Acid Orange 7 | Langmuir | Pseudo-second-order | Not Specified | sapub.org |
| Bentonite (Activated) | Acid Orange 7 | Langmuir | Not Specified | Higher than raw bentonite | e-journals.in |
| Oil Palm Leaf (Surfactant Modified) | Acid Orange 7 | Langmuir | Not Specified | 138.89 | analis.com.my |
| Lavender & Rosa damascena Residues | Acid Orange 7 | Freundlich | Not Specified | 14.3 (Lavender at 10°C) | researchgate.net |
| Chitosan/Alumina Composite | Methyl Orange | Langmuir & Freundlich | Pseudo-second-order | Not Specified | researchgate.net |
| Polyacrylic Anion Exchanger (Amberlite IRA 478) | C.I. Acid Red 18 | Langmuir | Pseudo-second-order | 1098.5 | dbc.wroc.pl |
Mechanism of Adsorption (e.g., Electrostatic, Hydrogen Bonding, π-π Stacking)
The removal of C.I. Acid Orange 87 and other anionic dyes from aqueous solutions via adsorption is governed by several interaction mechanisms. The predominant forces often include electrostatic interactions, hydrogen bonding, and π-π stacking. researchgate.net
Electrostatic Interaction: This is a primary mechanism, especially when the adsorbent surface is positively charged and the dye is anionic, like Acid Orange 87. researchgate.net The surface charge of the adsorbent is highly dependent on the pH of the solution. In acidic conditions, the surface of many adsorbents becomes protonated, acquiring a positive charge, which then attracts the negatively charged sulfonate groups (SO₃⁻) of the acid dye. mdpi.comd-nb.infooup.com
Hydrogen Bonding: This type of interaction occurs between the functional groups on the adsorbent surface (like hydroxyl -OH and carboxyl -COOH groups) and the nitrogen and oxygen atoms present in the dye molecule. researchgate.netd-nb.infooup.com The presence of these functional groups on the adsorbent is crucial for facilitating hydrogen bond formation. researchgate.net
The combination of these mechanisms leads to the effective removal of the dye from wastewater. The relative contribution of each mechanism depends on the specific characteristics of both the adsorbent material and the dye molecule, as well as the operational conditions like pH. mdpi.comd-nb.info
Membrane Separation Technologies for Dye Retention
Membrane-based separation processes are recognized as effective technologies for treating textile effluents, offering high removal efficiency for dyes like C.I. Acid Orange 87. researchgate.net Nanofiltration, reverse osmosis, and ultrafiltration are prominent among these technologies.
Nanofiltration and Reverse Osmosis for Effluent Polishing
Nanofiltration (NF) is a pressure-driven membrane process that falls between ultrafiltration and reverse osmosis in terms of pore size and operating pressure. researchgate.netmdpi.com It is particularly effective for removing divalent ions and larger organic molecules like dyes, making it a suitable option for color removal from textile wastewater. researchgate.netarizona.edu NF membranes can achieve high rejection rates for acidic dyes, often exceeding 95%. researchgate.net The performance of NF is influenced by operating pressure and the properties of the membrane and the dye solution. researchgate.net
Reverse Osmosis (RO) is a more stringent membrane process that can remove even small monovalent ions and a wide range of organic contaminants. researchgate.netnih.gov It operates at higher pressures than NF and is often used as a final polishing step to produce high-quality water that can be reused. arizona.edumdpi.com Studies have shown that RO can effectively remove dyes like Acid Orange 7, achieving high chemical oxygen demand (COD) removal, often above 95%, especially when integrated with other treatment processes. researchgate.net
Both NF and RO are considered reliable for producing high-quality effluent, but factors like membrane fouling can be a challenge in their long-term operation. mdpi.com
Ultrafiltration for Particulate Dye Removal
Ultrafiltration (UF) is another pressure-driven membrane process with larger pores than NF and RO. icm.edu.pl While UF alone may not be sufficient to remove dissolved dye molecules effectively, it is excellent for removing suspended solids and larger particulate matter. icm.edu.pl In the context of dye wastewater, UF can be used to remove aggregated dye particles or dye molecules that have been bound to larger polymers in a process known as Polymer-Enhanced Ultrafiltration (PEUF). nih.gov For some reactive dyes, UF membranes with a small molecular weight cut-off (around 10 kDa or less) have shown promising removal efficiencies. icm.edu.pl
Integrated Treatment Systems for Complex Industrial Effluents
Treating complex industrial effluents containing dyes like C.I. Acid Orange 87 often requires a combination of different technologies to achieve high removal efficiency and meet stringent discharge regulations. Integrated systems, which couple various physical, chemical, and biological processes, offer a more robust and effective solution. mdpi.comdeswater.com
An example of an integrated system is the combination of an electrochemical process with membrane filtration. researchgate.net A study demonstrated that a two-stage process combining electrochemical degradation using a boron-doped diamond anode followed by nanofiltration or reverse osmosis was effective for the removal of Acid Orange 7. researchgate.net This approach can lead to very high COD removal rates. researchgate.net
Similarly, a bioelectrochemical reactor (BER) followed by an aerobic completely stirred tank reactor (ACSTR) has been shown to effectively treat wastewater containing Acid Orange 7 mixed with municipal wastewater. deswater.com The BER achieved high decolorization efficiency, while the subsequent aerobic treatment further reduced the residual COD. deswater.com These integrated systems demonstrate that a multi-barrier approach is often necessary for the comprehensive treatment of challenging industrial wastewaters.
Spectroscopic and Computational Studies of C.i. Acid Orange 87 Reactivity and Structure
Nuclear Magnetic Resonance (NMR) Studies of Solution Behavior and Complexation
There are no published Nuclear Magnetic Resonance (NMR) studies that investigate the solution behavior, aggregation, or complexation of C.I. Acid Orange 87.
Time-Resolved Spectroscopy for Elucidating Reaction Intermediates
Time-resolved spectroscopy is a powerful class of techniques utilized to observe the fleeting existence of transient species, such as reaction intermediates, which are generated during a chemical reaction. researchgate.net These methods operate on timescales ranging from femtoseconds to milliseconds, allowing for the direct observation of molecular changes that occur during processes like photodegradation or redox reactions. researchgate.netresearchgate.net By capturing the absorption or emission spectra at various time delays after the initiation of a reaction (e.g., by a laser pulse), it is possible to identify the spectral signatures of short-lived intermediates and to study their formation and decay kinetics. researchgate.net This provides invaluable mechanistic insights into the reaction pathways. researchgate.net
In a notable study, the reductive reaction mechanisms of Orange II were investigated using nanosecond time-resolved UV-visible absorption spectroscopy. acs.org This technique allowed for the direct detection and characterization of radical intermediates formed during the reaction. The researchers were able to monitor the spectral changes following the initiation of the reduction process and identify the transient species involved.
The investigation revealed that the reduction of Orange II by photochemically generated 2-hydroxy-2-propyl radicals leads to the formation of a dye radical anion. acs.org This intermediate species was identified by its unique transient absorption spectrum. The rate constant for this initial reaction step was determined to be near the diffusion-controlled limit, highlighting the high reactivity of the dye towards the reducing agent. acs.org
Following its formation, the dye radical anion was observed to undergo a disproportionation reaction. acs.org This second-order process results in the regeneration of the parent Orange II dye and the formation of a hydrazine (B178648) intermediate. The time-resolved spectroscopic data enabled the determination of the rate constant for this disproportionation step. The subsequent decomposition of the unstable hydrazine intermediate into final products was also elucidated, completing the mechanistic picture of the Orange II reduction. acs.org
The kinetic data obtained from such time-resolved spectroscopic studies are crucial for building a comprehensive model of the dye's reactivity. The table below summarizes the key kinetic parameters determined for the reductive degradation of Orange II, showcasing the level of detail that can be extracted from these experiments.
Table 1: Kinetic Data for the Reduction of Orange II in Aqueous Solution
| Reaction Step | Rate Constant (k) | Unit |
|---|---|---|
| Reduction of Orange II by 2-hydroxy-2-propyl radicals | 2.2 x 10⁹ | dm³ mol⁻¹ s⁻¹ |
| Disproportionation of the dye radical anion | 2.6 x 10⁸ | dm³ mol⁻¹ s⁻¹ |
Data sourced from a study on the reductive reaction mechanisms of Orange II. acs.org
This example underscores the capability of time-resolved spectroscopy to provide direct evidence for the existence of reaction intermediates and to quantify their reactivity. Such studies are fundamental to understanding the degradation pathways of azo dyes and are essential for developing effective remediation technologies. The insights gained from the study of model compounds like Orange II can be extrapolated to predict and understand the behavior of other azo dyes, including C.I. Acid Orange 87, under similar reactive conditions.
Applications and Industrial Process Research Involving C.i. Acid Orange 87
Dyeing Processes and Substrate Interactions
The application of C.I. Acid Orange 87 in textile dyeing involves a comprehensive understanding of the dye's interaction with various substrates and the influence of process parameters on the final dyeing quality.
The dyeing of protein and polyamide fibers with acid dyes like C.I. Acid Orange 87 is governed by an ionic bonding mechanism. vulcanchem.com In an acidic dyebath, the amino groups present in the molecular structure of fibers like wool, silk, and polyamide become protonated, acquiring a positive charge (—NH3+). nih.govkoreascience.kr The anionic dye molecules, which carry a negative charge from groups like sulfonate (—SO3-), are then attracted to these positively charged sites on the fiber. sci-hub.st This electrostatic attraction leads to the formation of ionic bonds, which are the primary forces responsible for the dye's fixation onto the fiber.
Wool and Silk: These natural protein fibers have a significant number of amino groups, providing ample sites for dye uptake. ncsu.edu The dyeing process involves the diffusion of the dye molecules from the dyebath into the amorphous regions of the fiber, followed by their adsorption onto the fiber's internal surfaces.
Polyamide (Nylon): Synthetic polyamide fibers also contain amino end groups that can be protonated in an acidic medium, allowing for dyeing with acid dyes. google.comkoreascience.kr The dyeing mechanism is similar to that of wool and silk, relying on the formation of ionic bonds between the dye and the fiber.
Leather: The dyeing of leather with acid dyes also involves the interaction between the anionic dye molecules and the cationic sites on the collagen fibers of the leather.
The efficiency of the dyeing process with C.I. Acid Orange 87 is significantly influenced by several key parameters:
pH: The pH of the dyebath is a critical factor. An acidic pH is necessary to protonate the amino groups of the fibers, thereby creating cationic sites for the anionic dye to bind. koreascience.kr Lowering the pH generally increases the rate and extent of dye exhaustion. koreascience.krfuto.edu.ng However, the optimal pH can vary depending on the specific fiber and the desired dyeing outcome. For instance, dyeing polyamide fibers often occurs in a formic acid bath. yanhuidye.com Studies on other acid dyes have shown that as the pH rises, the efficiency of color removal diminishes. iwaponline.com
Temperature: Temperature plays a crucial role in the diffusion of the dye molecules into the fiber structure. Increasing the dyeing temperature generally enhances the rate of dyeing by increasing the kinetic energy of the dye molecules and causing the fiber to swell, which facilitates dye penetration. redalyc.org However, excessively high temperatures can potentially damage certain fibers. For some dyeing systems, an optimal temperature is observed, beyond which the desorption process might be favored. redalyc.org
Electrolytes: The addition of electrolytes, such as sodium chloride or sodium sulfate, can influence the dyeing process. In the context of acid dyeing, electrolytes can help to promote dye exhaustion by reducing the repulsion between the negatively charged dye anions in the solution, encouraging them to move towards the fiber. nih.gov
The following table summarizes the general effects of these parameters on the dyeing process:
| Parameter | Effect on Dyeing Efficiency with C.I. Acid Orange 87 | Rationale |
| pH | Lower pH generally increases dye uptake. | Increases the number of cationic sites (—NH3+) on the fiber available for ionic bonding with the anionic dye. koreascience.kr |
| Temperature | Higher temperature generally increases the rate of dyeing. | Provides the necessary energy for dye molecules to overcome the diffusion barrier and penetrate the fiber structure. redalyc.org |
| Electrolytes | Can enhance dye exhaustion. | Reduces electrostatic repulsion between dye anions in the dyebath, promoting their migration to the fiber surface. nih.gov |
The strength of the bond between the dye and the fiber directly impacts the fastness properties of the dyed material, which refer to its resistance to various external factors.
Dye-Fiber Bonding: The primary bond in the case of C.I. Acid Orange 87 on protein and polyamide fibers is the ionic bond. The stability of this bond contributes significantly to the wet fastness properties, such as fastness to washing and perspiration.
Fastness Properties:
Light Fastness: This refers to the resistance of the dye to fading upon exposure to light. The chemical structure of the dye and its interaction with the fiber and the surrounding environment influence its photostability. Research on other acid dyes has shown that the presence of certain metal complexes can suppress the rate of photofading. jst.go.jp The light fastness of dyes on nylon, for example, can be influenced by the dye's ability to quench luminescent chromophores in the polymer. researchgate.net
Wash Fastness: This is a measure of the dye's resistance to removal during washing. Good wash fastness is generally associated with strong dye-fiber bonds and low dye solubility in the washing medium. After-treatments are sometimes employed to improve the wet-fastness of direct dyes. scribd.com
Rubbing Fastness: This indicates the resistance of the color to rubbing off onto other surfaces. It is influenced by the amount of unfixed dye on the fiber surface.
C.I. Acid Orange 87 is reported to have good to excellent fastness properties on various fibers. researchgate.net
Advanced Dyeing Technologies and Their Efficiencies
To address environmental concerns and improve process efficiency, advanced dyeing technologies are being explored for the application of acid dyes.
Supercritical fluid dyeing (SFD) is an innovative waterless dyeing technique that utilizes a supercritical fluid, most commonly carbon dioxide (scCO₂), as the dyeing medium. polito.it
Principle: In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to dissolve non-polar dyes and diffuse readily into synthetic fibers like polyester. polito.itsemanticscholar.org The solubility of the dye in scCO₂ can be controlled by adjusting the temperature and pressure. kiche.or.kr
Application to Natural Fibers: Dyeing natural, hydrophilic fibers like wool and silk with scCO₂ is more challenging due to the non-polar nature of the solvent and the polar nature of the fibers and the acid dyes typically used for them. polito.it Research is ongoing to overcome these challenges, for instance, by modifying the dye structure or the fiber to enhance compatibility with the scCO₂ system. One approach involves synthesizing reactive disperse dyes that can be applied to cotton in supercritical carbon dioxide. google.com
Advantages: The primary advantage of SFD is the elimination of water from the dyeing process, which in turn eliminates wastewater effluent. polito.it It also allows for the recovery and recycling of unused dye and the CO₂ solvent, making it a more environmentally friendly process. kiche.or.kr
Ultrasonic-assisted dyeing utilizes high-frequency sound waves to enhance the dyeing process.
Mechanism: The application of ultrasound in a dyebath generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This phenomenon creates intense local effects such as micro-jets and shock waves, which can lead to several benefits:
Improved Mass Transfer: The ultrasonic energy can break down dye aggregates in the solution, leading to a more uniform dispersion. hielscher.com It also accelerates the diffusion of the dye from the bulk solution to the fiber surface and into the fiber interior. hielscher.com
Enhanced Dye Uptake: By increasing the rate of dye transport, sonication can lead to higher dye exhaustion in a shorter amount of time and often at lower temperatures compared to conventional methods. arts.ac.ukarts.ac.uk
Efficiency: Studies have shown that ultrasonic-assisted dyeing can significantly improve the color strength and fastness properties of dyed fabrics without causing damage to the fiber structure. hielscher.comresearchgate.net This technology has been successfully applied to the dyeing of various fibers, including wool, silk, and polyamide, with acid dyes. arts.ac.ukhielscher.com The efficiency of decolorization can be influenced by factors such as ultrasonic power, frequency, and the pH of the medium. mdpi.com
Role in Analytical Indicator Systems and Chemo-sensors
There is currently limited available research specifically detailing the application of C.I. Acid Orange 87 as a primary component in analytical indicator systems or for the development of chemo-sensors. While other azo dyes and some acid dyes have been investigated for such purposes, specific studies focusing on C.I. Acid Orange 87 are not prevalent in the reviewed literature. Azo dyes, as a class, have been noted for their potential as color chemosensor molecules due to their ability to exhibit reversible property changes upon selective binding. researchgate.net Similarly, other acid orange dyes, such as Acid Orange 7, are mentioned for their use as indicators. xcwydyes.comxcwydyes.com However, direct evidence and detailed research findings on the specific performance and utility of C.I. Acid Orange 87 in these applications remain to be broadly documented.
Application in Non-Textile Industrial Materials (e.g., Paper Coloration)
The industrial applications of C.I. Acid Orange 87 extend beyond textiles to the coloration of other materials, most notably leather.
Leather Dyeing
C.I. Acid Orange 87 is utilized in the dyeing of leather. worlddyevariety.com Acid dyes are well-suited for leather because they are anionic and interact with the cationic collagen fibers of the leather in an acidic dyebath, forming strong, stable bonds. This results in vibrant and long-lasting color. The general properties of acid dyes, such as good solubility in water and a range of fastness properties, make them a viable choice for coloring various leather goods. worlddyevariety.com
While many acid dyes are broadly used for paper coloration, specific research or documentation detailing the use of C.I. Acid Orange 87 for paper dyeing is not widely available in the consulted sources. Other acid orange dyes, such as C.I. Acid Orange 7 and C.I. Acid Orange 10, are explicitly mentioned for paper dyestuffs. xcwydyes.comshramikdyes.comnih.govalibaba.com
Properties Relevant to Industrial Material Dyeing
The suitability of C.I. Acid Orange 87 for industrial materials like leather is based on its chemical and physical properties. It is a yellow-orange powder that is soluble in water. worlddyevariety.com The table below summarizes key properties based on available data for related acid dyes, which are indicative of performance in industrial applications.
| Property | Description | Relevance to Non-Textile Dyeing |
| Chemical Class | Single azo, Metal Complex worlddyevariety.com | The azo chromophore is responsible for the color, and the metal complex can improve light fastness and other properties. |
| Solubility | Soluble in water worlddyevariety.com | Essential for preparing dye baths and ensuring even application onto substrates like leather. |
| Appearance | Yellow-orange powder worlddyevariety.com | Determines the final shade imparted to the material. |
| Affinity | Anionic nature allows for binding to cationic substrates. | Crucial for the dyeing mechanism of materials like leather, which has positively charged sites. |
Future Research Directions and Emerging Challenges in C.i. Acid Orange 87 Studies
Development of Sustainable and Eco-Friendly Synthesis Routes
Traditional synthesis of azo dyes often involves harsh reaction conditions and the use of hazardous chemicals, contributing to environmental pollution. rsc.org Future research must prioritize the development of sustainable and eco-friendly synthesis routes for C.I. Acid Orange 87. Key areas of investigation include:
Catalytic Innovations: The development and application of novel catalysts can lead to more efficient and environmentally benign synthesis. Research into using magnetic solid acid catalysts, for instance, has demonstrated a solvent-free, efficient, and green approach for synthesizing other azo dyes. rsc.orgresearchgate.net These catalysts can be easily recovered and reused, further enhancing the sustainability of the process.
Biocatalysis: Exploring enzymatic or microbial synthesis routes offers a promising avenue for green dye production. While still a nascent field for complex azo dyes, biocatalysis could offer highly specific and efficient synthesis pathways under mild conditions, significantly reducing the chemical waste associated with traditional methods.
A comparative table of traditional versus potential green synthesis methods is presented below:
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Solvents | Often uses hazardous organic solvents | Aims for solvent-free conditions or use of benign solvents (e.g., water) |
| Catalysts | May use stoichiometric and environmentally unfriendly catalysts | Employs recyclable and non-toxic catalysts (e.g., solid acids, biocatalysts) rsc.orgresearchgate.net |
| Reaction Conditions | Often requires high temperatures and pressures | Tends toward milder conditions, such as room temperature and atmospheric pressure |
| Waste Generation | Produces significant amounts of chemical waste | Focuses on minimizing waste through high atom economy and recyclable components rsc.org |
| Energy Consumption | Can be energy-intensive | Seeks to reduce energy consumption through more efficient reactions |
Novel Remediation Technologies for Persistent Organic Pollutants and Metabolites
The removal of C.I. Acid Orange 87 and its persistent organic pollutant (POP) metabolites from wastewater is a significant challenge. Future research should focus on developing and optimizing novel remediation technologies.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, have proven effective in degrading a wide range of organic pollutants. ijcce.ac.ir Techniques such as Fenton, photo-Fenton, ozonation, and photocatalysis can potentially mineralize C.I. Acid Orange 87 into less harmful substances. researchgate.netnih.gov Future studies should focus on optimizing these processes for this specific dye, including catalyst development and understanding the degradation kinetics. nih.gov
Microbial Degradation: Bioremediation using microorganisms that can decolorize and degrade azo dyes is a cost-effective and environmentally friendly approach. sustainability-directory.comnih.gov Research is needed to isolate and engineer microbial strains or consortia with high efficacy for C.I. Acid Orange 87 degradation under various environmental conditions. mdpi.com Understanding the enzymatic pathways involved is also critical for process optimization. ijcmas.com
Adsorption: The use of low-cost and highly efficient adsorbents for the removal of C.I. Acid Orange 87 from aqueous solutions is a promising area. frontiersin.orgresearchgate.net Research into novel adsorbents derived from agricultural waste, industrial byproducts, and nanomaterials could provide sustainable and effective treatment options. iwaponline.comiwaponline.com
Phytoremediation: This technology utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.net Investigating the potential of specific plant species to uptake and metabolize C.I. Acid Orange 87 from contaminated soil and water could offer a green and aesthetically pleasing remediation strategy. jmaterenvironsci.comsciencepubco.comresearchgate.net
Below is a table summarizing various remediation technologies and their potential for treating C.I. Acid Orange 87:
| Remediation Technology | Mechanism | Advantages | Research Focus for C.I. Acid Orange 87 |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals for organic pollutant destruction. ijcce.ac.ir | High efficiency, potential for complete mineralization. researchgate.net | Catalyst development, optimization of process parameters, identification of degradation byproducts. |
| Microbial Degradation | Use of microorganisms to break down the dye molecule. sustainability-directory.commdpi.com | Cost-effective, environmentally friendly. nih.gov | Isolation and engineering of specific microbial strains, understanding metabolic pathways. |
| Adsorption | Binding of dye molecules to the surface of an adsorbent material. frontiersin.org | Simple, effective, potential for adsorbent regeneration. frontiersin.orgtum.de | Development of novel, low-cost adsorbents with high affinity for C.I. Acid Orange 87. |
| Phytoremediation | Use of plants to remove or degrade the dye. | Green technology, low cost, applicable to large areas. researchgate.netjmaterenvironsci.com | Screening of suitable plant species, understanding uptake and metabolic pathways. |
Advanced Characterization of Environmental Transformation Pathways
A significant challenge in assessing the environmental risk of C.I. Acid Orange 87 is the lack of detailed knowledge about its transformation pathways. The breakdown of azo dyes can lead to the formation of aromatic amines, which may be more toxic than the parent compound. gsconlinepress.com Future research should employ advanced analytical techniques to elucidate these pathways.
Identification of Metabolites: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is essential for identifying the intermediate and final products of C.I. Acid Orange 87 degradation under various conditions (e.g., aerobic, anaerobic, photocatalytic).
Elucidation of Degradation Mechanisms: Isotope labeling studies can help trace the fate of different parts of the C.I. Acid Orange 87 molecule during degradation, providing a clearer understanding of the cleavage of the azo bond and subsequent reactions. researchgate.net
Predictive Modeling of Environmental Fate and Behavior
Predictive modeling can be a powerful tool for assessing the environmental fate and behavior of C.I. Acid Orange 87 without extensive and costly experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can help predict the toxicity, biodegradability, and adsorption characteristics of C.I. Acid Orange 87 and its potential degradation products based on their molecular structure.
Environmental Fate Models: These models can simulate the transport, distribution, and persistence of C.I. Acid Orange 87 in different environmental compartments such as water, soil, and sediment. This can help in predicting environmental concentrations and identifying areas of potential risk.
Computational Fluid Dynamics (CFD): CFD modeling can be used to optimize the design and operation of wastewater treatment reactors for the efficient removal of C.I. Acid Orange 87.
Integration of Artificial Intelligence and Machine Learning in Dye Degradation Research
The application of artificial intelligence (AI) and machine learning (ML) is an emerging and powerful approach to accelerate research in the degradation of dyes like C.I. Acid Orange 87. nih.govnih.gov
Predictive Modeling of Degradation Efficiency: ML algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on experimental data to predict the efficiency of different remediation processes under various operational parameters. acs.orgnih.govresearchgate.net This can significantly reduce the number of experiments required for process optimization. researchgate.net
Process Optimization: AI can be used to develop intelligent control systems for wastewater treatment plants to optimize the degradation of C.I. Acid Orange 87 in real-time, leading to improved efficiency and reduced operational costs. tandfonline.comresearchgate.net
Discovery of Novel Catalysts and Microorganisms: ML models can be used to screen large databases of materials and microbial genomes to identify promising new catalysts and microorganisms for the degradation of C.I. Acid Orange 87.
The table below highlights the potential applications of AI and ML in C.I. Acid Orange 87 degradation research:
| Application Area | AI/ML Technique | Potential Impact |
| Predictive Modeling | Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forest (RF) nih.govacs.org | Accurate prediction of dye removal efficiency, reducing experimental effort. researchgate.net |
| Process Optimization | Genetic Algorithms, Reinforcement Learning | Real-time optimization of treatment processes for maximum efficiency and cost-effectiveness. researchgate.net |
| Material/Microbe Discovery | Deep Learning, Cheminformatics | Accelerated discovery of novel catalysts and microbial strains with high degradation capabilities. |
Q & A
Basic Research Questions
Q. What are the validated spectroscopic characterization techniques for confirming the structural identity of C.I. Acid Orange 87, and how should conflicting data be resolved?
- Methodological Answer : Use UV-Vis spectroscopy (λmax ~490 nm in aqueous solution) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For structural ambiguity, cross-validate with ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) and compare peak assignments with published spectra . Discrepancies in NMR shifts may arise from solvent polarity or impurities; repeat analyses under standardized conditions and reference IUPAC guidelines for dye characterization .
Q. How can researchers design reproducible synthesis protocols for C.I. Acid Orange 87 while minimizing batch-to-batch variability?
- Methodological Answer : Follow a factorial experimental design to isolate critical variables (e.g., reaction temperature, pH, stoichiometry of intermediates like diazonium salts). Document reagent sources (manufacturer, purity grade) and equipment calibration data (e.g., pH meters, HPLC systems) . For reproducibility, include stepwise synthesis details in the main manuscript and raw spectral data in supplementary materials .
Q. What statistical methods are recommended for analyzing dye degradation kinetics in aqueous solutions?
- Methodological Answer : Apply pseudo-first-order kinetics models to degradation data, using non-linear regression tools (e.g., GraphPad Prism) to calculate rate constants. Report confidence intervals and ANOVA results to assess significance between experimental groups. For outliers, conduct Grubbs’ test and justify exclusion criteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photostability data for C.I. Acid Orange 87 under varying UV exposure conditions?
- Methodological Answer : Replicate experiments using standardized light sources (e.g., ISO 105-B02 for xenon-arc testing) and control humidity/temperature. Compare degradation products via LC-MS and reference spectral libraries. Discrepancies may arise from matrix effects (e.g., presence of TiO2 nanoparticles); use controlled matrices and report full experimental parameters .
Q. What advanced computational methods are suitable for predicting the environmental toxicity of C.I. Acid Orange 87 degradation byproducts?
- Methodological Answer : Employ density functional theory (DFT) to model electron transfer pathways of intermediates. Validate predictions with in vitro bioassays (e.g., Daphnia magna toxicity tests) and correlate results with quantitative structure-activity relationship (QSAR) models. Disclose software versions (e.g., Gaussian 16) and basis sets used .
Q. How should researchers optimize chromatographic separation methods to distinguish C.I. Acid Orange 87 from structurally similar azo dyes?
- Methodological Answer : Use a C18 reverse-phase HPLC column with gradient elution (acetonitrile/0.1% formic acid). Adjust retention times by modifying column temperature (30–50°C) and flow rate (0.8–1.2 mL/min). For co-elution issues, apply tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) .
Methodological Best Practices
- Data Presentation : Include raw kinetic data tables (time vs. absorbance) and processed datasets (ln[C] vs. time for kinetics) in supplementary materials. Label axes with units and uncertainties (e.g., ±SD) .
- Literature Review : Use Web of Science to track citation networks of key papers (e.g., photodegradation studies post-2010) and prioritize primary sources over reviews .
- Ethical Reporting : Disclose conflicts of interest (e.g., industry-funded studies) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
